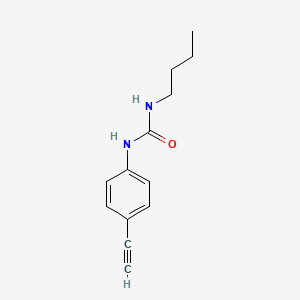
N-Butyl-N'-(4-ethynylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N’-(4-ethynylphenyl)urea is a chemical compound known for its unique structure and properties It is a derivative of urea, where one of the nitrogen atoms is substituted with a butyl group and the other with a 4-ethynylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N’-(4-ethynylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of butylamine with 4-ethynylphenyl isocyanate under mild conditions. This reaction can be carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, yielding the desired urea derivative in good yields .
Industrial Production Methods: Industrial production of N-Butyl-N’-(4-ethynylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: N-Butyl-N’-(4-ethynylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-Butyl-N’-(4-ethynylphenyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It can be used as a probe to study enzyme activities and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Butyl-N’-(4-ethynylphenyl)urea involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, blocking its activity and preventing the breakdown of urea .
Comparaison Avec Des Composés Similaires
N-(n-butyl)thiophosphoric triamide (NBPT): A urease inhibitor with a similar structure but different functional groups.
N-Butylurea: A simpler urea derivative with only a butyl group substitution.
Uniqueness: N-Butyl-N’-(4-ethynylphenyl)urea is unique due to the presence of the ethynylphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
917614-46-1 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
1-butyl-3-(4-ethynylphenyl)urea |
InChI |
InChI=1S/C13H16N2O/c1-3-5-10-14-13(16)15-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3,(H2,14,15,16) |
Clé InChI |
SDFGNNXDQATSPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=CC=C(C=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)
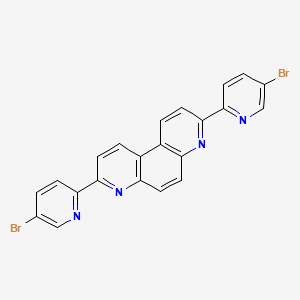
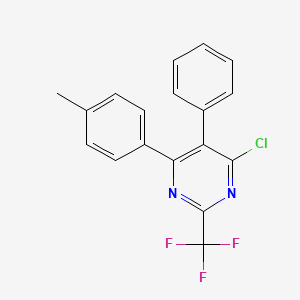
![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
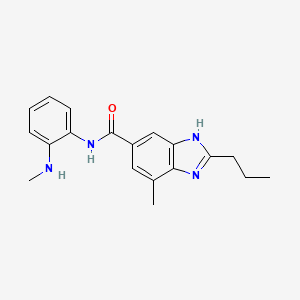
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)

![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)

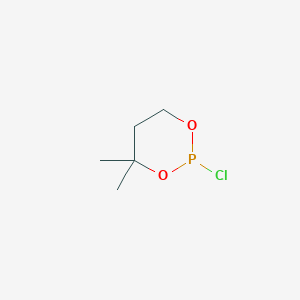
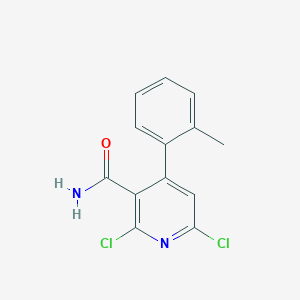
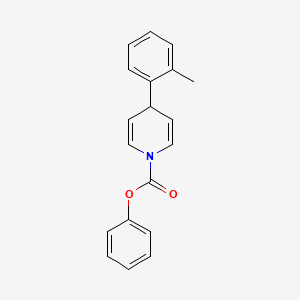
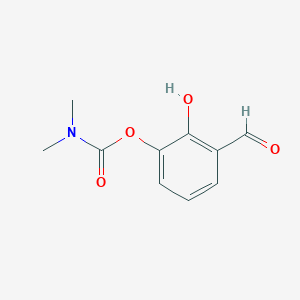
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
